molecular formula C13H14 B1617073 1,2,5-Trimethylnaphthalene CAS No. 641-91-8

1,2,5-Trimethylnaphthalene

Cat. No. B1617073
CAS RN: 641-91-8
M. Wt: 170.25 g/mol
InChI Key: KTDQNLIDLMRHCJ-UHFFFAOYSA-N
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Description

1,2,5-Trimethylnaphthalene is a polycyclic aromatic hydrocarbon with the molecular formula C13H14 . It is a derivative of naphthalene, where three hydrogen atoms are replaced by three methyl groups at the 1st, 2nd, and 5th carbon atoms .


Molecular Structure Analysis

The molecular structure of 1,2,5-Trimethylnaphthalene consists of a naphthalene core, which is a fused pair of benzene rings, with three methyl groups attached to the 1st, 2nd, and 5th carbon atoms . The molecular weight is 170.2503 g/mol .


Physical And Chemical Properties Analysis

1,2,5-Trimethylnaphthalene has a molecular weight of 170.2503 g/mol . It has a density of 1.0±0.1 g/cm3, a boiling point of 290.2±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.3 mmHg at 25°C . The compound has no H-bond acceptors or donors and no freely rotating bonds .

Scientific Research Applications

Geochemical Indicators

1,2,5-Trimethylnaphthalene (1,2,5-TMN) is notably present in crude oils and sediments. It's been observed that 1,2,5-TMN, along with other trimethylnaphthalenes (TMNs), shows variations in abundance based on the age and maturity of sediments. These variations are particularly pronounced in lower maturity sediments containing type III organic matter. Such findings suggest that TMNs, including 1,2,5-TMN, can serve as geochemical markers for determining the age and source of organic materials in sedimentary environments (Strachan, Alexander, & Kagi, 1988).

Organic Compound Synthesis and Degradation

Research has also demonstrated that 1,2,5-TMN undergoes transformations under various conditions. For instance, studies have identified the methylation of 1,2,5-TMN in laboratory conditions, indicating potential pathways for the synthesis of this compound in natural settings. These insights are significant for understanding the chemical processes in sedimentary material and could be relevant for synthetic chemistry applications (Bastow, Alexander, Fisher, Singh, Aarssen, & Kagi, 2000).

Environmental and Pollutant Studies

1,2,5-TMN, as a component of diesel fuel and bitumen emissions, has been studied for its electronic properties and their relation to biodegradation rates. This research is crucial for environmental studies, particularly in understanding how these compounds behave and degrade in natural environments. The findings can inform strategies for managing and mitigating pollution from these sources (Ostojić & Đorđević, 2012).

Chemical Reactions and Properties

Studies have explored various chemical reactions involving 1,2,5-TMN, such as its interactions with hypochlorite in aqueous solutions, leading to the formation of chloro-substituted and oxygenated compounds. This research contributes to a broader understanding of the chemical properties and reactivity of 1,2,5-TMN, which is essential for its applications in chemical synthesis and environmental chemistry (Onodera, Muratani, Kobatake, & Suzuki, 1986).

properties

IUPAC Name

1,2,5-trimethylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14/c1-9-7-8-12-10(2)5-4-6-13(12)11(9)3/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDQNLIDLMRHCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=C(C2=CC=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60214308
Record name 1,2,5-Trimethylnaphthalene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,5-Trimethylnaphthalene

CAS RN

641-91-8
Record name 1,2,5-Trimethylnaphthalene
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Record name 1,2,5-Trimethylnaphthalene
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Record name 1,2,5-Trimethylnaphthalene
Source EPA DSSTox
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Record name 1,2,5-trimethylnaphthalene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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